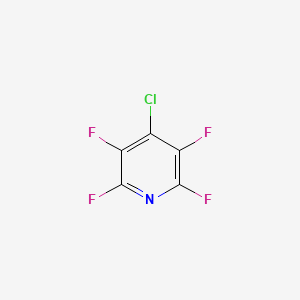

4-氯-2,3,5,6-四氟吡啶

描述

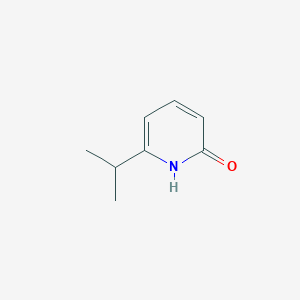

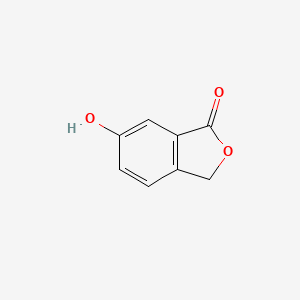

4-Chloro-2,3,5,6-tetrafluoropyridine is a halogenated pyridine derivative with multiple fluorine atoms and a chlorine atom attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been investigated, which can give insights into the chemical behavior and properties of 4-chloro-2,3,5,6-tetrafluoropyridine due to the similarity in their molecular structures .

Synthesis Analysis

The synthesis of related polyfluoro-compounds has been described, such as the preparation of 2,3,5,6-tetrafluoro-4-iodopyridine, which involves the oxidation of a hydrazinopyridine precursor or the reaction of pentafluoropyridine with sodium iodide . These methods could potentially be adapted for the synthesis of 4-chloro-2,3,5,6-tetrafluoropyridine by substituting the iodine with chlorine in the reaction scheme.

Molecular Structure Analysis

Density functional theory (DFT) calculations have been performed on similar compounds to determine their optimized geometrical parameters, which show good agreement with experimental data. The molecular stability and bond strength of these compounds have been investigated using natural bond orbital (NBO) analysis, and the charge transfer within the molecules has been inferred from the calculated HOMO and LUMO energies .

Chemical Reactions Analysis

The reactivity of related tetrafluoropyridine compounds has been explored, with findings that hydroxide ion, methoxide ion, and ammonia can attack at specific positions on the ring, leading to substituted derivatives. Additionally, the Ullmann coupling technique has been used to create bipyridyl structures, indicating a potential pathway for further functionalization of the pyridine ring .

Physical and Chemical Properties Analysis

The vibrational spectra of related compounds have been studied using FT-IR and FT-Raman spectroscopy, providing detailed interpretations of their vibrational modes. Electron density isosurface mapping with electrostatic potential (ESP) has been used to gain information about the size, shape, charge density distribution, and site of chemical reactivity of the molecules. Furthermore, thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy of these compounds have been calculated at different temperatures, which can be indicative of the stability and reactivity of 4-chloro-2,3,5,6-tetrafluoropyridine under various conditions .

科学研究应用

热力学性质和光谱研究

4-氯-2,3,5,6-四氟吡啶已被研究其热力学性质和振动光谱行为。已进行量子力学计算以分析其能量、几何结构和振动波数。这些研究有助于理解分子稳定性和键强度,提供对分子的电荷转移和化学反应性的见解。此外,已计算了该化合物在不同温度下的热力学性质,如热容、熵、焓和吉布斯自由能 (Selvarani, Balachandran, & Vishwanathan, 2014)。

合成和反应

有关叠氮化学的研究揭示了4-叠氮基-2,3,5,6-四氟吡啶的合成及其各种热反应。已证明该化合物可以经历一系列反应,包括施陶德格反应、1,3-二极环加成反应以及与苯和环己烷的相互作用。这些研究有助于理解该化学品在各种合成过程中的反应性和潜在应用 (Banks & Sparkes, 1972)。

催化衍生

对钯氟络合物对各种试剂(包括4-氯-2,3,5,6-四氟吡啶)的反应性的研究表明其在催化衍生中的潜力。这涉及碳-氟键活化反应,并可导致吡啶五氟衍生物的生产 (Braun et al., 2006)。

亲核取代研究

对4-氯-2,3,5,6-四氟吡啶及类似化合物的亲核取代进行的研究为合成化学提供了宝贵信息。这些研究显示了卤素的选择性置换,为合成具有特定结构特征的各种衍生物提供了途径 (Schlosser, Rausis, & Bobbio, 2005)。

安全和危害

When handling 4-Chloro-2,3,5,6-tetrafluoropyridine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

属性

IUPAC Name |

4-chloro-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMNSNECXJBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503536 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3,5,6-tetrafluoropyridine | |

CAS RN |

52026-98-9 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。